molecular formula C9H13N3 B177401 2-Pyridin-3-yl-piperazine CAS No. 111781-56-7

2-Pyridin-3-yl-piperazine

Cat. No.: B177401
CAS No.: 111781-56-7
M. Wt: 163.22 g/mol
InChI Key: CGUDKJYHYOYXAQ-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring attached to a pyridine ring at the third position

Scientific Research Applications

2-Pyridin-3-yl-piperazine has a wide range of applications in scientific research:

Safety and Hazards

2-Pyridin-3-yl-piperazine is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

Research into 2-Pyridin-3-yl-piperazine and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, some studies have shown promising antinociceptive properties, suggesting potential use in pain therapies . Further studies are needed to confirm these findings and explore other potential applications.

Mechanism of Action

Target of Action

2-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptor is a type of adrenergic receptor, and it plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its activity as an α2-adrenergic receptor antagonist. By blocking these receptors, it can affect the adrenergic system, which plays a key role in responses such as the fight-or-flight response, regulation of heart rate, smooth muscle relaxation, and more. The specific pathways and downstream effects may vary depending on the specific derivative of this compound and its pharmacological properties .

Pharmacokinetics

Piperazine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier, which makes them effective for targeting central nervous system receptors .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the physiological systems in which these targets are involved. As an α2-adrenergic receptor antagonist, it could potentially lead to increased release of neurotransmitters like adrenaline and noradrenaline, resulting in various physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-yl-piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-3-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Comparison with Similar Compounds

  • 1-(2-Pyridinyl)piperazine
  • 1-(3-Fluoro-2-pyridinyl)piperazine
  • Azaperone
  • Atevirdine
  • Delavirdine
  • Mirtazapine

Comparison: 2-Pyridin-3-yl-piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities. Compared to other similar compounds, it exhibits a unique profile of receptor binding and pharmacological effects .

Properties

IUPAC Name

2-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11-12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUDKJYHYOYXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397670
Record name 2-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111781-56-7
Record name 2-(3-Pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111781-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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